

# Barium Hydride: Applications in Organic Synthesis and Catalysis

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## Compound of Interest

Compound Name: Barium hydride (BaH<sub>2</sub>)

Cat. No.: B083081

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## Application Note

Barium hydride (BaH<sub>2</sub>) is a saline hydride that has found niche applications in chemical synthesis, primarily as a catalyst and in ammonia synthesis rather than as a general reducing agent for organic functional groups. While the direct reduction of organic functional groups such as aldehydes, ketones, and esters using barium hydride is not well-documented in scientific literature, its role in specialized catalytic systems highlights its importance in modern chemistry. This document provides an overview of the known applications of barium hydride, with a focus on its catalytic activity.

## Limited Role as a Direct Reducing Agent in Organic Synthesis

Extensive literature review reveals a notable absence of barium hydride as a standalone reagent for the reduction of common organic functional groups. The field of organic synthesis predominantly relies on more established and selective hydride reagents such as sodium borohydride (NaBH<sub>4</sub>) and lithium aluminum hydride (LiAlH<sub>4</sub>).

However, a barium salt, in conjunction with sodium borohydride, has been shown to influence the regioselectivity of reductions of  $\alpha,\beta$ -unsaturated carbonyl compounds.

### Regioselective 1,2-Reduction of $\alpha,\beta$ -Unsaturated Carbonyls

A system employing sodium borohydride in the presence of barium acetate ( $\text{Ba}(\text{OAc})_2$ ) has been utilized for the regioselective 1,2-reduction of  $\alpha,\beta$ -unsaturated aldehydes and ketones to their corresponding allylic alcohols. This method demonstrates chemoselectivity for the reduction of the carbonyl group over the conjugated carbon-carbon double bond.

Table 1: Regioselective Reduction of  $\alpha,\beta$ -Unsaturated Carbonyl Compounds with  $\text{NaBH}_4/\text{Ba}(\text{OAc})_2$

Entry	Substrate	Product	Time (min)	Yield (%)
1	Cinnamaldehyde	Cinnamyl alcohol	5	98
2	Crotonaldehyde	Crotyl alcohol	5	95
3	Benzylideneacetone	4-Phenyl-3-buten-2-ol	15	92
4	Chalcone	1,3-Diphenyl-2-propen-1-ol	15	94

#### Experimental Protocol: General Procedure for the Regioselective Reduction of $\alpha,\beta$ -Unsaturated Carbonyl Compounds

- To a solution of the  $\alpha,\beta$ -unsaturated carbonyl compound (1 mmol) in acetonitrile (10 mL), add barium acetate (1 mmol).
- Stir the mixture at room temperature for 5 minutes.
- Add sodium borohydride (1 mmol) to the reaction mixture.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of distilled water (10 mL).
- Extract the product with diethyl ether (3 x 15 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to afford the desired allylic alcohol.

## Catalytic Applications of Barium Hydride

Barium hydride has demonstrated significant utility as a catalyst and catalyst promoter in several important chemical transformations, most notably in ammonia synthesis and hydrogen isotope exchange reactions.

Barium hydride has been investigated as a transition-metal-free mediator for ammonia synthesis via a chemical looping process.<sup>[1][2]</sup> This process involves the sequential reaction of BaH<sub>2</sub> with nitrogen and then with hydrogen to produce ammonia. Furthermore, barium hydride can act as a promoter in synergy with transition metals like cobalt and nickel, significantly enhancing their catalytic activity for ammonia synthesis at lower temperatures compared to traditional methods.<sup>[3][4]</sup>

Table 2: Performance of Barium Hydride-Based Catalysts in Ammonia Synthesis

Catalyst System	Temperature (°C)	Pressure (bar)	Apparent Activation Energy (kJ mol <sup>-1</sup> )	Ammonia Production Rate (μmol g <sup>-1</sup> h <sup>-1</sup> )	Reference
BaH <sub>2</sub> (Chemical Looping)	400	1	101.9	~1230	<sup>[5]</sup>
Co-BaH <sub>2</sub> /CNT	300	-	58	-	<sup>[3]</sup>
Ni-BaH <sub>2</sub>	<300	-	87	-	<sup>[4]</sup>

Experimental Protocol: Ammonia Synthesis via a Barium Hydride-Mediated Chemical Looping Process<sup>[6]</sup>

Nitridation Step:

- Load the barium hydride sample (e.g., 30 mg) into a fixed-bed flow reactor.

- Heat the sample to the desired reaction temperature (e.g., 450 °C) under a flow of pure nitrogen gas (e.g., 30 mL min<sup>-1</sup>).
- Maintain these conditions for a set period (e.g., 3 hours) to allow for the formation of barium imide (BaNH).

#### Hydrogenation Step:

- After the nitridation step, switch the gas flow to pure hydrogen (e.g., 30 mL min<sup>-1</sup>).
- Maintain the temperature to facilitate the hydrogenation of the barium imide to ammonia and regenerate the barium hydride.
- Monitor the production of ammonia in the effluent gas stream using a suitable analytical technique, such as mass spectrometry.

Atomically dispersed barium hydride on a magnesium oxide support (BaH/MgO) has been shown to be a highly effective catalyst for hydrogen isotope exchange (HIE) reactions.<sup>[7][8]</sup> This system facilitates the deuteration of both sp<sup>3</sup> C-H bonds at benzylic positions and sp<sup>2</sup> C-H bonds in aromatic rings of nonactivated alkylarenes under mild conditions.<sup>[7]</sup>

Table 3: Hydrogen Isotope Exchange Catalyzed by BaH/MgO<sup>[7]</sup>

Substrate	Reaction Conditions	Deuteration Rate Enhancement (vs. bulk BaH <sub>2</sub> )
Toluene (benzylic C-H)	0.2 M in cyclohexane, 6 bar D <sub>2</sub> , 25 °C	100x

Experimental Protocol: Preparation of Atomically Dispersed BaH/MgO Catalyst and its use in Hydrogen Isotope Exchange<sup>[7]</sup>

#### Catalyst Preparation:

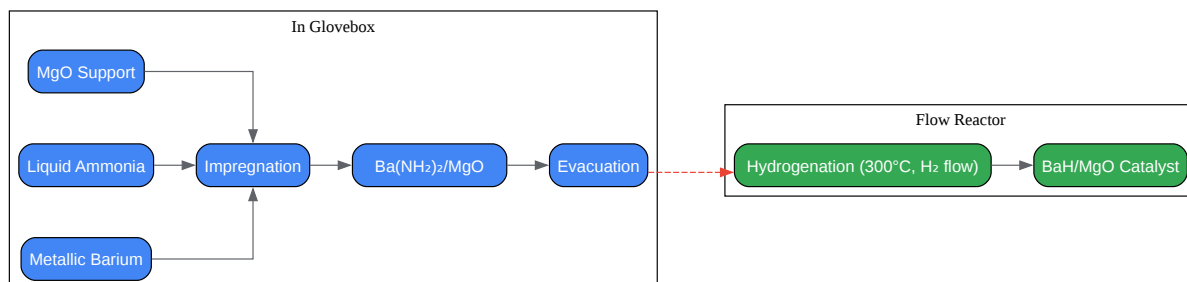
- Prepare a magnesium oxide (MgO) support by calcining magnesium oxalate.

- In a glovebox, dissolve metallic barium in liquid ammonia to form barium amide ( $\text{Ba}(\text{NH}_2)_2$ ).
- Impregnate the MgO support with the barium amide solution.
- Remove the excess ammonia by evacuation.
- Hydrogenate the  $\text{Ba}(\text{NH}_2)_2/\text{MgO}$  sample in a flow of hydrogen gas at 300 °C to form the BaH/MgO catalyst.

#### Hydrogen Isotope Exchange Reaction:

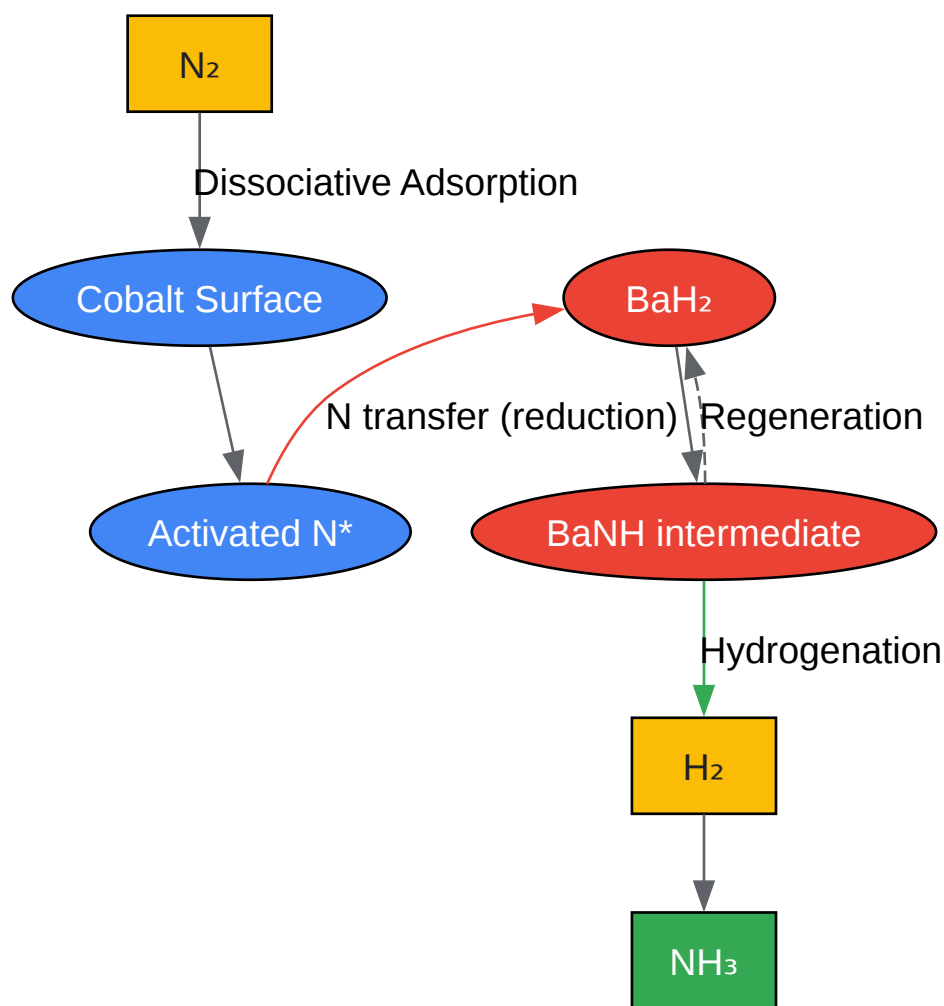
- In a glovebox, place the BaH/MgO catalyst, the alkylarene substrate (e.g., toluene), and a solvent (e.g., cyclohexane) in a reaction vessel.
- Seal the vessel and pressurize it with deuterium gas ( $\text{D}_2$ ) to the desired pressure (e.g., 6 bar).
- Stir the reaction mixture at room temperature for the desired time.
- Monitor the deuterium incorporation by analytical techniques such as  $^1\text{H}$  NMR and  $^2\text{H}$  NMR spectroscopy.<sup>[7]</sup>

## Visualizations



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Caption: Workflow for the preparation of atomically dispersed BaH/MgO catalyst.



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Caption: Synergistic catalysis in ammonia synthesis with Co and BaH<sub>2</sub>.

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